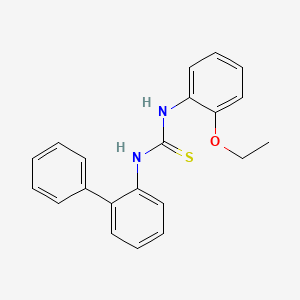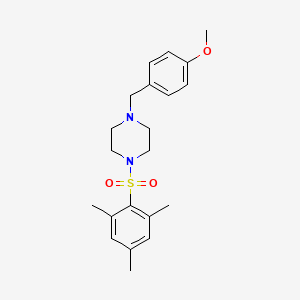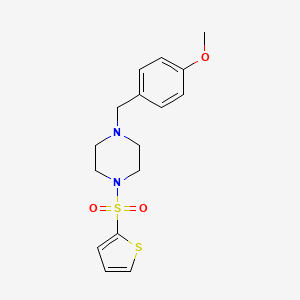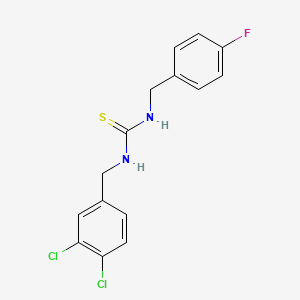![molecular formula C20H18ClNO5S B4283356 N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4283356.png)
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely used in scientific research. CPDS is a sulfonamide derivative that has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In addition, this compound has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce amyloid beta deposition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous solutions. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited bioavailability in vivo. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab and to consider alternative delivery methods for in vivo studies.
Direcciones Futuras
There are several future directions for research on N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide. One area of research is to further elucidate the mechanism of action of this compound in various diseases. This could involve identifying specific targets of this compound and investigating its effects on downstream signaling pathways. Another area of research is to optimize the delivery of this compound in vivo to improve its bioavailability and reduce potential toxicity. This could involve the development of novel drug delivery systems, such as nanoparticles or liposomes. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic effects in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-25-19-12-11-18(13-20(19)26-2)28(23,24)22-15-5-9-17(10-6-15)27-16-7-3-14(21)4-8-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLPCYMNMLHBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283295.png)
![1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![methyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283323.png)
![methyl 2-{[2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283331.png)
![methyl 2-[(2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283336.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283364.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4283373.png)
